Cas no 2034343-02-5 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide structure
2034343-02-5 structure
Product name:N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
CAS No:2034343-02-5
MF:C19H20FN3O2S
MW:373.444406509399
CID:5334894

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
    • N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-fluoro-4-methoxybenzamide
    • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
    • Inchi: 1S/C19H20FN3O2S/c1-12-9-13(2)23(22-12)16(18-5-4-8-26-18)11-21-19(24)14-6-7-17(25-3)15(20)10-14/h4-10,16H,11H2,1-3H3,(H,21,24)
    • InChI Key: BORBIWNDHONVNM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CNC(C1C=CC(=C(C=1)F)OC)=O)N1C(C)=CC(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 484
  • XLogP3: 3.4
  • Topological Polar Surface Area: 84.4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6519-3825-75mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
75mg
$208.0 2023-09-08
Life Chemicals
F6519-3825-20μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6519-3825-2mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
2mg
$59.0 2023-09-08
Life Chemicals
F6519-3825-10μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6519-3825-10mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
10mg
$79.0 2023-09-08
Life Chemicals
F6519-3825-40mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
40mg
$140.0 2023-09-08
Life Chemicals
F6519-3825-2μmol
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6519-3825-5mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
5mg
$69.0 2023-09-08
Life Chemicals
F6519-3825-20mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
20mg
$99.0 2023-09-08
Life Chemicals
F6519-3825-30mg
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide
2034343-02-5
30mg
$119.0 2023-09-08

Additional information on N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide

Professional Introduction to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide (CAS No. 2034343-02-5)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2034343-02-5, represents a confluence of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound incorporates several key pharmacophoric elements that are known to interact with biological targets, thereby suggesting its utility in the development of novel therapeutic agents.

The core structure of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide is characterized by the presence of a benzamide moiety linked to an ethyl chain that terminates in a thiophene ring. This ethyl chain is further substituted with a pyrazole ring, which is 3,5-dimethylated. The combination of these heterocyclic systems creates a molecule with a rich array of potential interactions with biological macromolecules. The benzamide group, in particular, is a well-known pharmacophore that appears in numerous active pharmaceutical ingredients (APIs), often contributing to the molecule's solubility and bioavailability.

The presence of the fluoro and methoxy substituents on the benzene ring adds further complexity to the compound's properties. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic pathways and enhance binding affinity. Similarly, methoxy groups can influence electronic properties and hydrophobicity, thereby affecting the compound's overall behavior in biological systems. The specific arrangement of these substituents on the benzene ring in N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide suggests that it may exhibit unique pharmacological properties that could be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of small molecules that target complex biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide, particularly its heterocyclic framework and functional groups, make it a promising candidate for such applications. For instance, pyrazole derivatives have been shown to exhibit inhibitory activity against various kinases and other enzymes involved in disease progression. The thiophene ring is another scaffold that has been extensively studied for its potential to interact with biological targets.

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3-fluoro-4-methoxybenzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrazole-thiophene bridgehead and subsequent functionalization with the benzamide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

The pharmacological evaluation of N-[2-(3,5-dimethyl-1H-pyrazol-1-y)

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